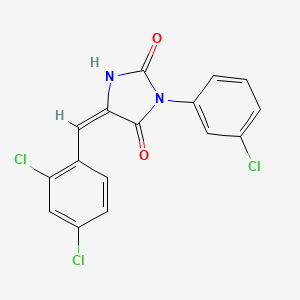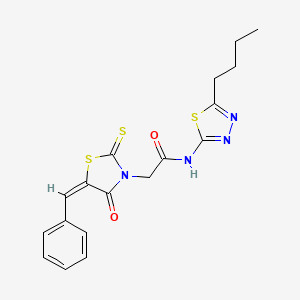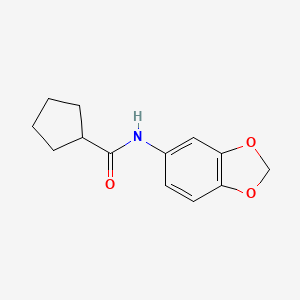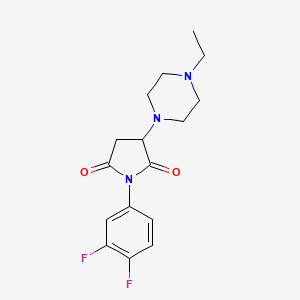![molecular formula C17H9ClN4O3S B4614910 3-(2-chlorophenyl)-6-(3-nitrobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4614910.png)
3-(2-chlorophenyl)-6-(3-nitrobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
Vue d'ensemble
Description
Introduction This section typically introduces the chemical class, its relevance, and the significance of studying such compounds. Thiazolo[2,3-c][1,2,4]triazoles are heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The specific compound mentioned combines structural elements of chlorophenyl and nitrobenzylidene groups, suggesting a targeted synthesis for enhanced properties or activity.
Synthesis Analysis Synthesis of related heterocyclic compounds involves multistep reactions, starting from basic precursors to complex structures. For example, the synthesis of similar triazole and thiadiazole derivatives involves nucleophilic substitution reactions, condensation, and cyclization steps under various conditions to introduce different substituents and achieve the desired heterocyclic framework (Shivananju Nanjunda-Swamy et al., 2005).
Molecular Structure Analysis X-ray crystallography is a common technique for determining the molecular structure of heterocyclic compounds. It provides detailed information about the arrangement of atoms within the molecule and intermolecular interactions, such as hydrogen bonding, which can influence the compound's properties and reactivity. For instance, studies on similar compounds have revealed crystalline structures and specific spatial arrangements that are crucial for their biological activity (B. Kariuki et al., 2021).
Chemical Reactions and Properties Heterocyclic compounds like the one mentioned can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can be exploited to further modify the compound or to elucidate certain functional aspects of its structure. The presence of chlorophenyl and nitrobenzylidene groups suggests potential for specific reactivity patterns, such as susceptibility to nucleophilic attack or participation in electron-transfer processes.
Physical Properties Analysis The physical properties, including melting point, solubility, and crystalline form, are influenced by the molecular structure and intermolecular forces present in the compound. These properties are crucial for determining the compound's suitability for various applications, such as pharmaceutical formulations or material science applications.
Chemical Properties Analysis Chemical properties are determined by functional groups, electronic structure, and molecular geometry. The compound's reactivity, stability, and interactions with biological targets are of particular interest, especially in the context of drug design and medicinal chemistry. Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the electronic properties and potential reactivity pathways (N. Shanmugapriya et al., 2022).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of this compound and its derivatives often involves complex reactions including oxidative cyclization and condensation with other chemical entities. For instance, Belskaya et al. (2011) explored the synthesis and oxidative cyclization of 3-amino-2-arylazo-5-tert-cycloalkylaminothiophenes, a process relevant to the production of compounds structurally related to the one . The study illustrates the potential of these compounds in the development of new heterocyclic compounds with unique properties (Belskaya et al., 2011).
Antimicrobial and Antitumor Applications
Several studies have investigated the antimicrobial and antitumor properties of derivatives of this compound. Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, showing cytostatic activities against various malignant human cell lines, highlighting the potential of these compounds in cancer therapy (Racané et al., 2006). Moreover, Abdel-Monem (2010) focused on the synthesis and antimicrobial evaluation of new polyheterocyclic systems containing the 1,2,4-triazine moiety, revealing their potential in combating microbial infections (Abdel-Monem, 2010).
Anticancer Potential
The compound's derivatives have shown promising results in anticancer research. Mohamed et al. (2021) synthesized triazine derivatives containing a thiazole ring and evaluated their cytotoxicity against human hepatocellular carcinoma cell lines. Their findings suggest the potential of these compounds in therapeutic protocols against hepatocarcinogenesis (Mohamed et al., 2021).
Corrosion Inhibition
El aoufir et al. (2020) explored the corrosion inhibiting properties of thiazole-4-carboxylates, demonstrating their effectiveness in protecting mild steel against corrosion in HCl environments. This suggests potential industrial applications of these compounds in corrosion prevention (El aoufir et al., 2020).
Propriétés
IUPAC Name |
(6Z)-3-(2-chlorophenyl)-6-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN4O3S/c18-13-7-2-1-6-12(13)15-19-20-17-21(15)16(23)14(26-17)9-10-4-3-5-11(8-10)22(24)25/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBKHWSSIDPFRG-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4614845.png)
![3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4614859.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614876.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)
![2-[(4-methoxybenzyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614889.png)
![N-[3-(dimethylamino)propyl]-3-methyl-4-nitrobenzamide](/img/structure/B4614892.png)
![3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)
![3-{[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4614908.png)